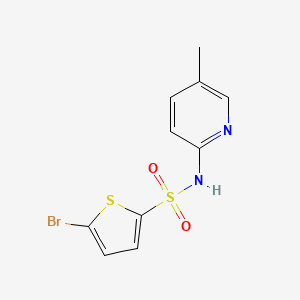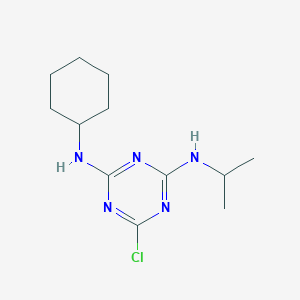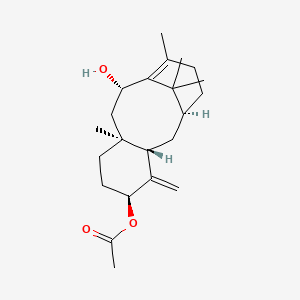
10beta-Hydroxytaxa-4(20),11-dien-5alpha-yl acetate
Overview
Description
10beta-Hydroxytaxa-4(20),11-dien-5alpha-yl acetate is a taxane diterpenoid, which is a class of compounds known for their complex molecular structures and significant biological activities. This compound is particularly notable for its role in the biosynthesis of taxol, a well-known anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10beta-Hydroxytaxa-4(20),11-dien-5alpha-yl acetate involves multiple steps, typically starting from simpler taxane precursors. One common method involves the hydroxylation of taxa-4(20),11-dien-5alpha-yl acetate using taxane 10beta-hydroxylase, an enzyme that catalyzes the addition of a hydroxyl group at the 10beta position .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, utilizing plant cell cultures of Taxus species. These cultures are engineered to express the necessary enzymes for the biosynthesis of taxanes, including this compound .
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more hydroxylated derivatives.
Reduction: Reduction reactions can modify the acetate group, potentially converting it to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products:
Oxidation: Leads to compounds like 10beta,14beta-dihydroxytaxa-4(20),11-dien-5alpha-yl acetate.
Reduction: Produces alcohol derivatives.
Substitution: Results in various ester derivatives depending on the substituent introduced.
Scientific Research Applications
10beta-Hydroxytaxa-4(20),11-dien-5alpha-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex taxane derivatives.
Biology: Studied for its role in the biosynthesis of taxol and other taxanes.
Medicine: Investigated for its potential anticancer properties, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of taxol and related compounds through biotechnological methods
Mechanism of Action
The compound exerts its effects primarily through its role as a precursor in the biosynthesis of taxol. Taxol stabilizes microtubules, preventing their depolymerization, which disrupts cell division and leads to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
- 10beta,14beta-dihydroxytaxa-4(20),11-dien-5alpha-yl acetate
- Taxa-4(20),11-dien-5alpha-yl acetate
Uniqueness: 10beta-Hydroxytaxa-4(20),11-dien-5alpha-yl acetate is unique due to its specific hydroxylation pattern, which is crucial for its role in taxol biosynthesis. Compared to other taxanes, its structure allows for specific interactions with enzymes involved in the biosynthetic pathway, making it a key intermediate .
Properties
IUPAC Name |
[(1S,3S,5S,8S,10S)-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-13-7-8-16-11-17-14(2)19(25-15(3)23)9-10-22(17,6)12-18(24)20(13)21(16,4)5/h16-19,24H,2,7-12H2,1,3-6H3/t16-,17+,18-,19-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPKIAPYMZISRD-PQTWGXLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3(CCC(C(=C)C3CC(C2(C)C)CC1)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)CC1)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332113 | |
| Record name | 10beta-hydroxytaxa-4(20),11-dien-5alpha-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337515-55-6 | |
| Record name | 6,10-Methanobenzocyclodecene-3,11-diol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3-acetate, (3S,4aS,6S,11S,12aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337515-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10beta-hydroxytaxa-4(20),11-dien-5alpha-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



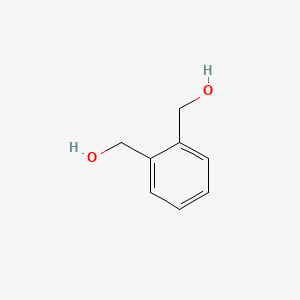
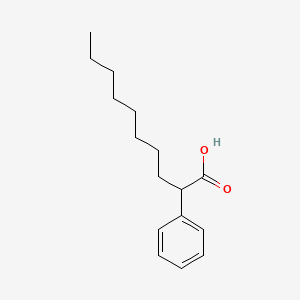
![7,9-dibromo-N-(5-guanidinopentyl)-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carboxamide](/img/structure/B1213523.png)
![12-{[4-(Tert-butyl)phenyl]methyl}-8,9-dimethoxy-5,6-dihydro-2H--1,3-dioxoleno[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B1213524.png)
![3-methyl-N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)but-2-enamide](/img/structure/B1213525.png)
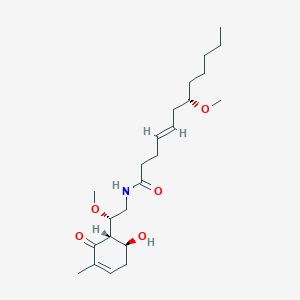
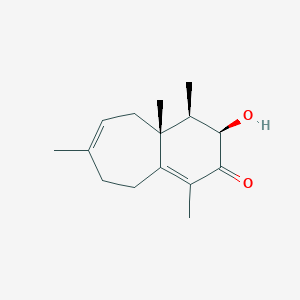

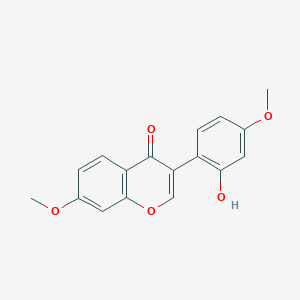
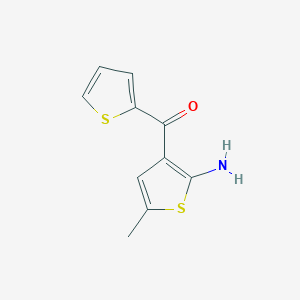
![N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-fluoro-N-(2-hydroxyethyl)benzamide](/img/structure/B1213534.png)
